3-Bromo-N-isopropyl-5-methoxy-benzamide
Description
3-Bromo-N-isopropyl-5-methoxy-benzamide is a brominated benzamide derivative characterized by a methoxy group at the 5-position of the benzene ring, a bromine atom at the 3-position, and an isopropyl substituent on the amide nitrogen. Its structure combines electron-donating (methoxy) and electron-withdrawing (bromo) groups, which may influence its reactivity, solubility, and intermolecular interactions.
Properties
IUPAC Name |
3-bromo-5-methoxy-N-propan-2-ylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO2/c1-7(2)13-11(14)8-4-9(12)6-10(5-8)15-3/h4-7H,1-3H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNNUIMMKCIPZCZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=CC(=CC(=C1)Br)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-N-isopropyl-5-methoxy-benzamide typically involves the following steps:
Bromination: The starting material, 5-methoxy-benzamide, undergoes bromination at the 3-position using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide.
N-Alkylation: The brominated intermediate is then subjected to N-alkylation with isopropylamine under basic conditions, often using a base like sodium hydride or potassium carbonate to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of 3-Bromo-N-isopropyl-5-methoxy-benzamide may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further streamline the synthesis, ensuring consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-N-isopropyl-5-methoxy-benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 3-position can be replaced by other nucleophiles through nucleophilic aromatic substitution (S_NAr) reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different functional groups.
Coupling Reactions: The bromine atom can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Coupling Reactions: Palladium catalysts and boronic acids or esters are used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzamides, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
3-Bromo-N-isopropyl-5-methoxy-benzamide has several scientific research applications:
Medicinal Chemistry: It can serve as a building block for the synthesis of bioactive molecules, potentially leading to the development of new pharmaceuticals.
Materials Science: The compound can be used in the design and synthesis of novel materials with specific properties, such as liquid crystals or organic semiconductors.
Biological Studies: Researchers can use the compound to study its interactions with biological targets, providing insights into its potential therapeutic effects.
Chemical Biology: It can be employed as a probe to investigate biological pathways and mechanisms.
Mechanism of Action
The mechanism of action of 3-Bromo-N-isopropyl-5-methoxy-benzamide depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromine and methoxy groups can influence its binding affinity and selectivity towards these targets. Detailed studies are required to elucidate the exact pathways and molecular interactions involved.
Comparison with Similar Compounds
N-Substituent Variations
- The addition of a fluorine atom at position 5 introduces electron-withdrawing effects, which may alter the compound’s electronic profile compared to the methoxy group in the target compound .
- 5-Bromo-N-cyclopropyl-2-fluoro-3-methylbenzamide ():
The cyclopropyl substituent introduces ring strain, which could affect conformational flexibility and metabolic stability. The fluorine at position 2 and methyl at position 3 create a distinct substitution pattern compared to the target compound’s methoxy and bromine arrangement .
Halogen and Functional Group Positioning
- 5-Bromo-2-fluoro-N-(2-methoxyphenyl)benzamide ():
The bromine at position 5 (vs. 3 in the target compound) and the 2-methoxyphenyl group on the amide nitrogen may enhance π-π stacking interactions in biological systems. The molecular weight (324.15 g/mol) is higher due to the additional aromatic ring . - 2-Bromo-5-methoxy-N-(4-methoxybenzyl)-N-(1-(3-phenylpropyl)cyclopropyl)benzamide ():
This compound features a complex N-substituent with a 4-methoxybenzyl group and a cyclopropane ring, increasing lipophilicity and likely reducing aqueous solubility compared to the target compound .
Physicochemical Properties
Key Observations:
- Lipophilicity: Bulky N-substituents (e.g., 4-methoxybenzyl in ) increase logP values, favoring membrane permeability but reducing aqueous solubility.
- Solubility: The target compound’s methoxy group may enhance solubility in polar organic solvents (e.g., DMSO, chloroform), similar to the fluorinated analogue in .
- Stability: Bromine at position 3 (target compound) vs. 5 () may influence metabolic degradation pathways due to steric protection of the amide bond.
Electronic and Steric Considerations
- Methoxy vs. Fluoro Groups: The methoxy group in the target compound donates electron density via resonance, activating the benzene ring toward electrophilic substitution.
- Steric Hindrance: The isopropyl group in the target compound imposes greater steric hindrance than methyl () or cyclopropyl () substituents, which could affect interactions with biological targets or catalysts in synthesis .
Biological Activity
3-Bromo-N-isopropyl-5-methoxy-benzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
The compound is synthesized through a two-step process involving bromination and N-alkylation. The starting material, 5-methoxy-benzamide, is brominated at the 3-position, followed by N-alkylation with isopropylamine under basic conditions. This synthesis can be optimized for industrial applications through continuous flow processes to enhance yield and efficiency .
The biological activity of 3-Bromo-N-isopropyl-5-methoxy-benzamide is primarily attributed to its interaction with specific molecular targets in biological systems. The presence of the bromine and methoxy groups affects its binding affinity and selectivity towards various enzymes and receptors. Although detailed studies are required to elucidate the exact pathways involved, it is hypothesized that the compound may modulate enzymatic activity or receptor signaling pathways .
Antimicrobial Activity
Similar compounds have demonstrated antimicrobial properties, particularly against Gram-positive bacteria. The mechanism often involves disrupting bacterial cell wall synthesis or function. While specific data on 3-Bromo-N-isopropyl-5-methoxy-benzamide is scarce, its methoxy and bromo substituents may enhance membrane permeability, potentially increasing its bioavailability and efficacy against microbial targets .
Case Studies
- Antiproliferative Studies : In a study focusing on methoxy-substituted compounds, several derivatives showed significant antiproliferative activity against cancer cell lines such as MCF7 and HeLa. The most potent derivatives exhibited IC50 values in the low micromolar range, indicating that modifications in the benzamide structure can lead to enhanced biological activity .
- Microtubule Targeting : Compounds structurally similar to 3-Bromo-N-isopropyl-5-methoxy-benzamide have been shown to disrupt microtubule polymerization at micromolar concentrations, suggesting a common mechanism of action that may be applicable to this compound as well .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
